molecular formula C10H8BrNO2 B046114 N-(2-Bromoethyl)phthalimide CAS No. 574-98-1

N-(2-Bromoethyl)phthalimide

Cat. No.: B046114
CAS No.: 574-98-1
M. Wt: 254.08 g/mol
InChI Key: CHZXTOCAICMPQR-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)phthalimide (CAS: 574-98-1) is a brominated phthalimide derivative with the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol. It is synthesized via the Gabriel method, where potassium phthalimide reacts with 1,2-dibromoethane under alkaline conditions . This compound serves as a versatile alkylating agent in organic synthesis, enabling the introduction of phthalimide-protected amine groups into target molecules. Key applications include:

  • Pharmaceutical intermediates: Used in the synthesis of piperazine and piperidine derivatives for receptor-binding studies (e.g., 5-HT₁A ligands) .
  • Polymer modification: Quaternization of poly(2-vinylpyridine)-block-poly(ethylene oxide) copolymers for micelle stabilization .
  • Fluorescent probes: Alkylation of nucleobase derivatives to enhance RNA-sensing capabilities .

The bromine atom at the ethyl chain acts as a leaving group, facilitating nucleophilic substitution reactions. Deprotection of the phthalimide group via hydrazinolysis yields primary amines, enabling further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Bromoethyl)phthalimide can be synthesized through a multi-step process involving the reaction of phthalic anhydride with monoethanolamine, followed by bromination. Here is a typical synthetic route :

  • Condensation Reaction:

    • Phthalic anhydride is reacted with monoethanolamine to form N-(2-Hydroxyethyl)phthalimide.
    • Reaction conditions: Heating the mixture on a steam bath for 30 minutes.
  • Bromination:

    • The intermediate N-(2-Hydroxyethyl)phthalimide is then treated with phosphorus tribromide to yield this compound.
    • Reaction conditions: Refluxing the mixture with phosphorus tribromide for 1.25 hours.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization .

Chemical Reactions Analysis

General Information

N-(2-Bromoethyl)phthalimide is a chemical compound with the molecular formula C10H8BrNO2 . It is a derivative of phthalimide, featuring a bromoethyl group attached to the nitrogen atom. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Identifiers:

  • CAS Registry Number: 574-98-1
  • Molecular Weight: 254.08 g/mol
  • Melting Point: 81.0 to 85.0 °C
  • Solubility: Soluble in water and methanol

Chemical Reactions

N-(2-Bromoethyl)phthalimide participates in a variety of chemical reactions, which include nucleophilic substitutions and reductions.

2.1. Nucleophilic Substitution
The bromoethyl group of N-(2-Bromoethyl)phthalimide can be readily substituted by various nucleophiles.

  • Reactants: Amines, thiols, sodium azide, potassium thiocyanate
  • Product: Substituted compounds with the bromo group replaced by the nucleophile
  • Example: In the synthesis of N-[2-(phenylseleno)ethyl]phthalimide, the PhSe-Na+ anion, generated in situ, reacts with N-(2-bromoethyl)phthalimide via an SN2 reaction .

2.2. Reduction
N-(2-Bromoethyl)phthalimide can undergo reduction reactions.

  • Reactants: Lithium aluminum hydride
  • Product: N-(2-Hydroxyethyl)phthalimide

2.3. Reaction with Grignard Reagents

  • Reactant: Phenyl magnesium bromide
  • Product: 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one

Spectral Data

Key spectroscopic data for characterizing N-(2-Bromoethyl)phthalimide include:

  • 1H NMR : Displays peaks for the aromatic protons of the phthalimide ring and the methylene protons of the ethyl bridge.
  • 13C NMR : Shows signals for the carbonyl carbons, aromatic carbons, and methylene carbons of the ethyl bridge.
  • IR Spectroscopy : Exhibits a strong absorption band for the carbonyl group (C=O) stretching vibration .

Comparison with Similar Compounds

N-(2-Bromoethyl)phthalimide's reactivity is influenced by the position and length of the bromoalkyl chain, making it unique compared to analogs with different alkyl chain lengths.

CompoundProperties
N-(3-Bromopropyl)phthalimideDifferent alkyl chain length, affecting reactivity and synthetic applications
N-(4-Bromobutyl)phthalimideDifferent alkyl chain length, affecting reactivity and synthetic applications
N-(Bromomethyl)phthalimideDifferent alkyl chain length, affecting reactivity and synthetic applications

Scientific Research Applications

Organic Synthesis

N-(2-Bromoethyl)phthalimide serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, including:

  • Heterocyclic Compounds : It can be transformed into heterocycles through nucleophilic substitution reactions.
  • Polymers : Acts as a building block for synthesizing polymeric materials.

Reaction Example :
The compound can react with phenyl magnesium bromide to yield 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one, demonstrating its utility in creating complex molecular structures .

Medicinal Chemistry

In medicinal chemistry, this compound is significant for:

  • Pharmaceutical Development : It is involved in the synthesis of drugs targeting neurological and inflammatory diseases. The compound's derivatives have shown potential as antitumor agents and in drug delivery systems.
    • Case Study : Thalidomide esters synthesized from this compound exhibited cytotoxic activity against cancer cells, highlighting their potential as anticancer agents .

Biological Research

This compound plays a role in biological studies, particularly:

  • Enzyme Inhibitors and Receptor Ligands : It is used to study interactions with biological receptors and to design enzyme inhibitors.
    • Example Application : N-(2-Aminoethyl)phthalimide, derived from the substitution of the bromo group with an amine, has been explored for its biological activity.

Data Summary Table

Application AreaSpecific UsesKey Findings/Examples
Organic SynthesisIntermediate for heterocycles and polymersReaction with phenyl magnesium bromide
Medicinal ChemistryDrug development for neurological/inflammatory diseasesAntitumor activity of thalidomide esters
Biological ResearchStudy of enzyme inhibitors and receptor ligandsPotential activity of derivatives like N-(2-Aminoethyl)phthalimide

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)phthalimide involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Bromopropyl)phthalimide

  • Molecular formula: C₁₁H₁₀BrNO₂
  • Molecular weight : 268.11 g/mol
  • Key differences :
    • The longer propyl chain increases lipophilicity, altering solubility (soluble in organic solvents but poorly in water) .
    • Reactivity: Slower alkylation kinetics due to steric hindrance, resulting in lower yields (62–64%) compared to N-(2-bromoethyl)phthalimide (69–71%) under similar conditions .
  • Applications : Synthesis of pyrimidine derivatives with extended alkyl chains for antimicrobial agents .

N-(2-Chloroethyl)phthalimide

  • Molecular formula: C₁₀H₈ClNO₂
  • Molecular weight : 209.63 g/mol
  • Key differences :
    • The chloro group is a weaker leaving group than bromo, reducing reactivity in SN2 reactions .
    • Lower thermal stability, limiting use in high-temperature syntheses.
  • Applications : Less common in pharmaceutical synthesis due to slower reaction rates .

N-(Bromomethyl)phthalimide

  • Molecular formula: C₉H₆BrNO₂
  • Molecular weight : 240.05 g/mol
  • Key differences :
    • The bromine is directly attached to the methyl group, increasing electrophilicity but causing instability in aqueous media .
    • Higher reactivity in alkylation but prone to hydrolysis.
  • Applications: Limited to short-chain modifications in specialty polymers .

N-(Cyclohexylthio)phthalimide

  • Molecular formula: C₁₆H₁₅NO₂S
  • Molecular weight : 293.36 g/mol
  • Key differences: The cyclohexylthio group replaces the bromoethyl chain, enabling vulcanization acceleration in rubber production . Non-halogenated structure reduces toxicity but limits use in amine synthesis.
  • Applications : Prevulcanization inhibitor in rubber manufacturing .

N-(Sulfonyloxy)phthalimides

  • Example : N-(Tosyloxy)phthalimide
  • Molecular formula: C₁₅H₁₁NO₅S
  • Molecular weight : 317.32 g/mol
  • Key differences :
    • The sulfonyloxy group acts as a suicide substrate in enzyme inhibition, unlike the alkylating role of bromoethyl derivatives .
    • High specificity for serine proteases (e.g., chymotrypsin) with rate constants up to 250,000 M⁻¹s⁻¹ .
  • Applications : Protease inhibitors in biochemical studies .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Applications Yield in Alkylation Solubility (Water)
This compound C₁₀H₈BrNO₂ 254.08 Bromoethyl Pharmaceuticals, polymers, RNA probes 51–71% 224 mg/L
N-(3-Bromopropyl)phthalimide C₁₁H₁₀BrNO₂ 268.11 Bromopropyl Antimicrobial agents 62–64% Insoluble
N-(2-Chloroethyl)phthalimide C₁₀H₈ClNO₂ 209.63 Chloroethyl Low-reactivity alkylations <50% (est.) Insoluble
N-(Bromomethyl)phthalimide C₉H₆BrNO₂ 240.05 Bromomethyl Polymer modifiers N/A Hydrolysis-prone
N-(Cyclohexylthio)phthalimide C₁₆H₁₅NO₂S 293.36 Cyclohexylthio Rubber vulcanization N/A Organic solvents
N-(Tosyloxy)phthalimide C₁₅H₁₁NO₅S 317.32 Tosyloxy Enzyme inhibition N/A DMSO

Research Findings and Trends

  • Reactivity : Bromoethyl derivatives exhibit optimal balance between reactivity and stability, outperforming chloroethyl and bromopropyl analogs in yield and versatility .
  • Thermal Stability : this compound is stable under microwave irradiation (140°C), enabling rapid synthesis of N-alkylated products .

Biological Activity

N-(2-Bromoethyl)phthalimide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological effects, synthesis methods, and research findings related to this compound, supported by case studies and data tables.

This compound is a derivative of phthalimide, characterized by the presence of a bromoethyl group. The compound can be synthesized through various methods, including conventional and microwave-assisted techniques. For instance, one study highlighted the efficiency of microwave irradiation in synthesizing derivatives of phthalimide, which significantly reduced reaction times compared to traditional methods .

Table 1: Synthesis Conditions for this compound

MethodSolventReaction TimeYield (%)
Conventional RefluxAcetonitrile7 days61%
Microwave IrradiationAcetonitrile42 minutes100%

Antimicrobial Activity

Research indicates that phthalimide derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound showed potent activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus20
Escherichia coli18
Candida albicans15

Anti-cancer Properties

Phthalimide derivatives are also recognized for their anti-cancer activities. This compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Case Study: Anti-cancer Activity

In a recent study, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12 µM, indicating significant anti-cancer potential compared to standard chemotherapeutics .

The biological activity of this compound is attributed to its ability to interact with cellular targets. It is believed to disrupt cellular signaling pathways involved in proliferation and survival. Additionally, studies have suggested that it may inhibit certain enzymes related to cancer progression and microbial resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-Bromoethyl)phthalimide, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution. A common method involves reacting phthalimide with 1,2-dibromoethane in the presence of a base like potassium carbonate. For instance, phthalimide (10 g, 67.9 mmol) and K₂CO₃ (11.3 g) are dissolved in 1,2-dibromoethane (117 mL) under reflux conditions . Optimization includes controlling stoichiometry (excess 1,2-dibromoethane), reaction time (12–24 hours), and purification via recrystallization from ethanol to achieve yields >85% .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ ~3.8 ppm for -CH₂Br protons) .
  • FT-IR : Peaks at ~1774 cm⁻¹ (C=O stretching) and ~590 cm⁻¹ (C-Br) .
  • Elemental analysis : Validates purity (>98%) by matching calculated vs. observed C, H, N, Br percentages .
  • Melting point analysis : 80–83°C (lit.) as a purity indicator .

Q. How should this compound be stored to ensure stability, and what safety precautions are required?

Store in airtight containers at 0–6°C to prevent hydrolysis. Use personal protective equipment (gloves, goggles) due to its irritant properties (R36/37/38). Avoid exposure to moisture or strong bases, which may degrade the compound via bromide displacement .

Advanced Research Questions

Q. How can this compound be utilized to synthesize organochalcogen ligands for coordination chemistry?

The compound undergoes SN2 reactions with chalcogenide anions. For example, NaBH₄ reduces diphenyl diselenide to PhSe⁻, which reacts with this compound under N₂ to form N-[2-(phenylseleno)ethyl]phthalimide. Critical parameters include inert atmosphere (to prevent oxidation), THF/water solvent mixtures, and stoichiometric control (1:1 molar ratio) to avoid byproducts . The product acts as a polydentate ligand for Hg(II) or other metal ions .

Q. What role does this compound play in polymer functionalization and crosslinking?

It quaternizes poly(2-vinylpyridine) (P2VP) blocks in copolymers, introducing primary amines after hydrazinolysis. Key steps:

  • Quaternization : React P2VP-b-PEO with this compound in DMF at 60°C (degree of quaternization >90%) .
  • Deprotection : Treat with hydrazine hydrate to remove phthalimide, confirmed by FT-IR loss of C=O peaks (1774 cm⁻¹) . This method enables click chemistry for micelle stabilization or drug delivery systems.

Q. How does the stability of this compound vary under basic conditions, and what degradation products form?

In strong bases (e.g., NaOH >0.18 M), the C-Br bond undergoes hydrolysis, yielding N-(2-Hydroxyethyl)phthalimide. Kinetic studies show complete conversion within 50 seconds at 0.18 M NaOH, while milder bases (pH 9.0) show no degradation over 300 seconds . Stability is critical for reactions requiring controlled basicity, such as Gabriel syntheses .

Q. What mechanistic insights explain the SN2 reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing phthalimide group enhances electrophilicity at the β-carbon, favoring SN2 mechanisms. Steric effects are minimized due to the linear ethyl chain, enabling efficient displacement by nucleophiles (e.g., selenides, amines). Kinetic studies in THF/water mixtures show second-order dependence on nucleophile concentration .

Q. How is this compound applied in synthesizing bioactive intermediates for medicinal chemistry?

It serves as a key precursor for:

  • Phenylacetamide derivatives : React with aromatic amines to form analgesics, characterized by ¹H NMR (e.g., δ 2.90 ppm for CH₂N) .
  • Imidazo[4,5-b]pyridines : Condensation with aminopyridines under Pd catalysis yields antibiotic precursors .
  • Calixarene ligands : Alkylation of calix[4]arene with bromoethylphthalimide creates ionophores for metal sensing .

Properties

IUPAC Name

2-(2-bromoethyl)isoindole-1,3-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CHZXTOCAICMPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H8BrNO2
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DSSTOX Substance ID

DTXSID0060357
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-
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Molecular Weight

254.08 g/mol
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CAS No.

574-98-1
Record name N-(2-Bromoethyl)phthalimide
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Record name N-(2-BROMOETHYL)PHTHALIMIDE
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Synthesis routes and methods I

Procedure details

Into a 500-mL round-bottom flask, was placed a solution of 1,2-dibromoethane (30 g, 159.57 mmol, 2.95 equiv) in N,N-dimethylformamide (200 mL). This was followed by the addition of potassium phthalimide (10 g, 54.05 mmol, 1.00 equiv) in several batches. The resulting solution was stirred for 24 h at 60° C. The reaction was then quenched by the addition of 500 mL of water. The resulting solution was extracted with 2×200 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10). This resulted in 8 g (57%) of 2-(2-bromoethyl)isoindoline-1,3-dione as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium phthalimide (30.8 g, 0.17 M) is stirred at room temperature for 48 hours with 1,2-dibromoethane (63.9 g, 0.34 M) and dry DMF (374 ml). (DMF is dimethyl formamide.) The precipitated KBr is filtered off, and the liquids are removed from the filtrate by distillation. The brown solid residue is recrystallized from cyclohexane-heptane (10:1) to give nearly colorless crystals (32.3 g, 72.3%, m.p. 73-75° C.).
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
63.9 g
Type
reactant
Reaction Step One
Name
Quantity
374 mL
Type
solvent
Reaction Step One
Yield
72.3%

Synthesis routes and methods III

Procedure details

A mixture of 5.35 g (0.028 mol) of N-(2-hydroxyethyl)phthalimide and 7.7 g (0.028 mol) of phosphorus tribromide is warmed until solution is obtained. The reaction mixture is then cooled and poured into ice water. The resulting solid is collected by filtration and washed with water to give N-(2-bromoethyl)phthalimide.
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Copper(I) cyanide
Copper(I) cyanide
N-(2-Bromoethyl)phthalimide
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N-(2-Bromoethyl)phthalimide
Copper(I) cyanide
Copper(I) cyanide
N-(2-Bromoethyl)phthalimide
Copper(I) cyanide
Copper(I) cyanide
N-(2-Bromoethyl)phthalimide
Copper(I) cyanide
Copper(I) cyanide
N-(2-Bromoethyl)phthalimide
Copper(I) cyanide
Copper(I) cyanide
N-(2-Bromoethyl)phthalimide

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